molecular formula C9H16O4 B1279818 5-Tert-butoxy-5-oxopentanoic acid CAS No. 63128-51-8

5-Tert-butoxy-5-oxopentanoic acid

Cat. No. B1279818
CAS RN: 63128-51-8
M. Wt: 188.22 g/mol
InChI Key: VZHNAVSRNGLHRD-UHFFFAOYSA-N
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Description

5-Tert-butoxy-5-oxopentanoic acid (also known as 5-TBO-5-OA) is a carboxylic acid that has been gaining considerable interest in the scientific community due to its wide range of applications. It is a five-carbon molecule with a tert-butoxy group attached to the carboxylic acid group. 5-TBO-5-OA has been studied for its potential use in organic synthesis, as a catalyst in biocatalysis, and in the development of new drug delivery systems.

Scientific Research Applications

Collagen Cross-Links Synthesis

5-Tert-butoxy-5-oxopentanoic acid has been utilized in the synthesis of collagen cross-links. Adamczyk, Johnson, and Reddy (1999) describe an efficient synthesis process using this compound as a key intermediate for preparing collagen cross-links such as (+)-pyridinoline and (+)-deoxypyridinoline (Adamczyk, Johnson, & Reddy, 1999).

Isotopically Labeled Deoxypyridinoline

In another study, the same compound was used for synthesizing isotopically labeled (+)-deoxypyridinoline. The synthesis was achieved via quaternization of specific iodides followed by hydrolysis, demonstrating the compound's utility in creating isotopically labeled molecules for scientific research (Adamczyk et al., 2000).

Chiral Substitutions in Chemical Synthesis

Noda and Seebach (1987) explored the use of related tert-butoxy compounds for substitutions and chain elongations in the synthesis of chiral 1,3-dioxin-4-ones. These processes are crucial in producing enantiomerically pure beta-hydroxy-acid derivatives, demonstrating the importance of these compounds in precise chemical synthesis (Noda & Seebach, 1987).

Cryptophycin Synthesis

This compound derivatives were also used in the synthesis of cryptophycins, which are a group of potent antitumor agents. Georg et al. (2000) reported two efficient protocols for synthesizing a major component of the cryptophycins, demonstrating the compound's role in the development of potential cancer therapies (Georg et al., 2000).

Zinc Sensing and Bioimaging

Berrones-Reyes et al. (2019) synthesized two new zinc sensors using a Schiff base and an amino acid, including 5-oxopentanoic acid derivatives. These compounds were used for confocal fluorescence microscopy, highlighting their application in bioimaging and zinc sensing (Berrones-Reyes et al., 2019).

Mechanism of Action

The mechanism of action of 5-Tert-butoxy-5-oxopentanoic acid is not clearly defined in the literature .

Safety and Hazards

The compound is classified under GHS05, indicating that it is corrosive . The hazard statement is H318, which means it causes serious eye damage . Precautionary measures include wearing protective gloves and eye protection . In case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-9(2,3)13-8(12)6-4-5-7(10)11/h4-6H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHNAVSRNGLHRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40465396
Record name 5-tert-butoxy-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63128-51-8
Record name 5-tert-butoxy-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(tert-butoxy)-5-oxopentanoic acid
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of (S)-4-(3-((S)-6-amino-1-tert-butoxy-1-oxohexan-2-yl)ureido)-5-tert-butoxy-5-oxopentanoic acid (432 mg, 70% pure, 0.70 mmol), AcOH (0.10 mL) and tert-butyl 2-(2-formyl-1H-imidazol-1-yl)acetate (470 mg, 2.0 mmol) in DCE (20 mL) was stirred at 75° C. for 30 min under nitrogen. The reaction mixture was cooled to 0° C., and treated with NaBH(OAc)3 (0.633 g, 3.0 mmol). The reaction was allowed to proceed overnight with stirring at room temperature. The reaction mixture was quenched with water and concentrated under reduced pressure to afford a residue which was purified by on a Biotage SP4 utilizing a gradient of 5-50% MeOH in DCM to afford (S)-4-(34(S)-6-(bis((1-(2-tert-butoxy-2-oxoethyl)-1H-imidazol-2-yl)methyl)amino)-1-tert-butoxy-1-oxohexan-2-yl)ureido)-5-tert-butoxy-5-oxopentanoic acid (300 mg, 52%) as a colorless oil. 1H NMR (400 MHz, CDCl3) δ 6.99 (s, 2H), 6.84 (s, 2H), 4.57 (s, 4H), 4.29-4.19 (m, 2H), 3.66-3.56 (m, 4H), 2.98-2.90 (m, 2H), 2.49-2.37 (m, 4H), 1.95-1.41 (m, 42H); ESMS m/z: 410.8 (M/2+H)+.
Name
(S)-4-(3-((S)-6-amino-1-tert-butoxy-1-oxohexan-2-yl)ureido)-5-tert-butoxy-5-oxopentanoic acid
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432 mg
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0.1 mL
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470 mg
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20 mL
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0.633 g
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Synthesis routes and methods III

Procedure details

A suspension of (9S,13S)-15-benzyl 13,9-di-tert-butyl 3,11-dioxo-1-phenyl-2-oxa-4,10,12-triazapentadecane-9,13,15-tricarboxylate (4.30 g, 6.64 mmol), 10% Pd/C (1.0 g) and ammonium formate (4.0 g) in EtOH (70 mL) under a empty balloon was stirred at room temperature overnight. The reaction mixture was filtered through a pad of celite and washed with EtOAc. The solvent was evaporated to give (S)-4-(3-(S)-6-amino-1-tert-butoxy-1-oxohexan-2-yl)ureido)-5-tert-butoxy-5-oxopentanoic acid (4.07 g, 70%) which was used without further purification. ESMS m/z: 432.3 (M/2+H)+.
Name
(9S,13S)-15-benzyl 13,9-di-tert-butyl 3,11-dioxo-1-phenyl-2-oxa-4,10,12-triazapentadecane-9,13,15-tricarboxylate
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4.3 g
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4 g
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70 mL
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1 g
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Synthesis routes and methods IV

Procedure details

Glutaric anhydride (11.41 g.) was added portion-wise to a solution of potassium tert-butoxide (14.02 g.) in tetrahydrofuran (100 ml.) at ambient temperature. After the exothermic reaction was ceased, the reaction mixture was stirred at 40° C. for 15 minutes. Tetrahydrofuran was distilled off under reduced pressure. The residue was dissolved in water. After ethyl acetate was added, the solution was adjusted to pH 9 with aqueous potassium carbonate solution under ice-cooling. The separated water layer was washed with ethyl acetate, treated with activated charcoal, overlapped with ethyl acetate, and then adjusted to pH 4.0 with 10% hydrochloric acid under ice-cooling. The ethyl acetate layer was dried over magnesium sulfate, treated with activated charcoal, filtered and concentrated under reduced pressure to give glutaric acid mono-tert-butyl ester (10 g.).
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11.41 g
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14.02 g
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100 mL
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Synthesis routes and methods V

Procedure details

Potassium tert-butoxide (2.7 g, 24 mmol) was dissolved in 17 mL of anhydrous THF at rt. After 5 min glutaric anhydride (2.4 g, 21 mmol) was added and the resulting suspension stirred for 2 h at rt. The reaction mixture was then quenched with 20 mL of 1 M KHSO4, extracted with 50 mL of EtOAc, adjusted to pH 2–3 with 1 M KHSO4 and extracted twice with 50 mL EtOAc. The combined extracts were dried over anhydrous magnesium sulfate, filtered and concentrated to give a yellow oil which was purified by silica gel flash chromatography (eluent: EtOAc:Hexanes- 1:1) to give 1.65 g (35% yield) pure (TLC) 1-2.
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2.7 g
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17 mL
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2.4 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 5-Tert-butoxy-5-oxopentanoic acid in the development of fibrosis imaging agents?

A1: In the research article, this compound, specifically its derivative 4-(4,7-bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7-triazacyclononan-1-yl)-5-(tert-butoxy)-5-oxopentanoic acid (NODAGA), is used as a chelator for the radioisotope Gallium-68 (68Ga) []. NODAGA forms a stable complex with 68Ga, enabling its attachment to a cyclic peptide (c[CPGRVMHGLHLGDDEGPC]) analog. This peptide analog is designed to target fibrotic tissues. Therefore, this compound, through its derivative NODAGA, plays a crucial role in radiolabeling the peptide, allowing for the visualization and monitoring of fibrosis using Positron Emission Tomography (PET) imaging.

Q2: How does the structure of the 68Ga-labeled imaging agent containing this compound impact its biodistribution and clearance?

A2: While the research doesn't delve into the specific structural influence of this compound itself, it highlights that the overall imaging agent, [68Ga]Ga-NODAGA-Col, exhibits relatively fast blood clearance and washout from most organs in rats []. This suggests that the agent's structure, including the NODAGA chelator incorporating this compound, contributes to its favorable pharmacokinetic profile. Further research is needed to delineate the specific impact of the this compound moiety on these properties.

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